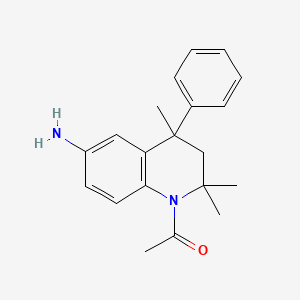

1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

1-(6-Amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (referred to as AR54 in ) is a synthetic heterocyclic compound featuring a 3,4-dihydroquinoline core substituted with amino, trimethyl, and phenyl groups. This compound has demonstrated antitumor activity against prostate cancer in preclinical studies .

Properties

IUPAC Name |

1-(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-14(23)22-18-11-10-16(21)12-17(18)20(4,13-19(22,2)3)15-8-6-5-7-9-15/h5-12H,13,21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWPATFTOPMBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)N)C(CC1(C)C)(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Substitution Reactions:

Final Assembly: The final step involves the coupling of the quinoline derivative with ethanone through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibit promising anticancer properties. For instance, a study demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis through the modulation of specific signaling pathways . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline core significantly affect the potency against various cancer cell lines.

Bromodomain Inhibition

The compound has been identified as a potential bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and epigenetic control. Compounds derived from this structure have shown effectiveness in inhibiting bromodomain-containing proteins associated with several cancers .

Biochemistry

Enzyme Inhibition

In biochemical applications, this compound has been explored for its ability to inhibit enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are pivotal in cell signaling pathways . This inhibition can lead to altered cellular responses and may provide therapeutic avenues for diseases characterized by dysregulated kinase activity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to biomolecules .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. These polymers display enhanced mechanical properties and thermal stability due to the incorporation of the quinoline moiety into their backbone .

Nanocomposite Development

The compound has also been explored in the development of nanocomposites for various applications including drug delivery systems and sensors. Its unique chemical structure allows for functionalization that can improve the interaction between the nanocomposite matrix and active pharmaceutical ingredients .

Table 1: Summary of Biological Activities

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism of action of 1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as topoisomerases or kinases, which are involved in DNA replication and cell signaling.

Pathways Involved: It can interfere with cellular pathways related to cell division, leading to the inhibition of cancer cell growth or the death of bacterial cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Amino Group Positioning and Functionalization

- Target Compound (AR54): The 6-amino group on the dihydroquinoline ring is critical for its bioactivity. Amino groups often enhance hydrogen bonding with biological targets, such as enzymes or DNA.

- 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS Ref: 3D-VWA39433, ): Shifting the amino group to the 7-position reduces steric hindrance but may alter binding specificity. No biological data are reported, though its molecular weight (248 g/mol) is lower than AR54 (~325 g/mol), suggesting differences in pharmacokinetics .

- 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound 25, ): Incorporation of a fluorine atom at the 8-position and a dimethylaminoethyl chain improves metabolic stability and solubility. This derivative was synthesized in 72.9% yield, indicating efficient functionalization .

Substituent Variations on the Dihydroquinoline Core

- Ethyl Oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate (): The ethyl ester group introduces a prodrug-like feature, requiring enzymatic hydrolysis for activation. This modification could enhance oral bioavailability compared to AR54 .

- However, this compound is discontinued, suggesting synthetic or stability challenges .

Pharmacological Activity

- Anticancer vs. Anti-inflammatory Profiles : AR54’s trimethyl and phenyl groups may confer selectivity for prostate cancer targets, whereas the ibuprofen hybrid () focuses on antioxidant and anti-inflammatory pathways, likely due to its COX-inhibitory moiety .

- Antimicrobial Potential: Derivatives with thiophene-carboximidamide () or halogenated substituents (e.g., 6-bromo in ) suggest broader antimicrobial applications, though AR54’s amino group may limit this activity .

Key Differentiators of AR54

- Substituent Synergy: The 6-amino group combined with 2,2,4-trimethyl and 4-phenyl substituents balances lipophilicity and target engagement, a contrast to less stable nitro () or bulkier hybrids ().

- Therapeutic Specificity : AR54’s prostate cancer activity is unique among analogs, which prioritize inflammation or microbial targets .

- Synthetic Scalability : Compared to low-yielding derivatives (e.g., 43.7% for Compound 27 in ), AR54’s route may be more industrially viable .

Biological Activity

1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, we will review relevant case studies and research findings that highlight its pharmacological potential.

Chemical Structure

The compound can be represented structurally as follows:

1. Anti-inflammatory Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit notable anti-inflammatory effects. For instance, compounds with similar structures have shown to inhibit inflammatory mediators such as nitric oxide and prostaglandins in various in vitro models. A study demonstrated that related compounds reduced the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

2. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro assays revealed that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the low micromolar range.

3. Anticancer Potential

Several studies have investigated the anticancer properties of quinoline derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. In particular, it was effective against breast and lung cancer cell lines, with IC50 values indicating potent cytotoxicity.

Case Studies

Research Findings

Recent research has focused on the synthesis and characterization of various derivatives of this compound to enhance its biological activity. For example:

- Structure-Activity Relationship (SAR) studies have identified key functional groups that enhance anti-inflammatory and antimicrobial activities.

- Molecular Docking Studies have provided insights into the binding affinities of the compound with target proteins involved in inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalized quinoline precursors. Key steps include:

- Pd-catalyzed C–H activation : Utilize Pd(OAc)₂ and Cu(OTf)₂ under oxygen for cross-coupling reactions. For example, o-xylene coupling with dihydroquinoline derivatives at 120°C in EtCOOH yields aryl-substituted products (78% yield after column chromatography) .

- Reductive amination or hydrogenation : LiAlH₄ in THF reduces intermediates, requiring careful control of reaction time and temperature to avoid over-reduction .

- Purification : Flash column chromatography with ethyl acetate/petroleum ether (1:10) effectively isolates the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methyl groups at 2,2,4 positions) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., ESI-HRMS for exact mass matching) .

- HPLC : Reverse-phase HPLC monitors purity (>99% achievable with optimized eluents) .

Q. What solvent systems and reaction conditions are critical for stability during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Hydrophobic solvents (toluene) are preferred for coupling reactions to minimize side products .

- Temperature control : Exothermic steps (e.g., LiAlH₄ reductions) require cooling to 0°C to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral HPLC : Use columns like Lux Amylose-2 with isocratic elution (e.g., 15% EtOAc in petroleum benzine) to separate enantiomers. Reported enantiomeric excess (ee) values reach 94% .

- Asymmetric hydrogenation : Crabtree-type iridium catalysts enable enantioselective reduction of ketone moieties, yielding (R)- or (S)-configured products with >90% ee .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

- In silico ADMET screening : Predict absorption, metabolism, and toxicity using QSAR models. For example, oxadiazole derivatives show enhanced activity with para-substitution on phenyl groups .

- Molecular docking : Simulate interactions with targets like EGFR mutants (T790M/C797S) to prioritize derivatives for synthesis. Docking scores correlate with experimental IC₅₀ values .

Q. How do structural modifications (e.g., boronate or morpholine substituents) influence biological activity?

- Boronate derivatives : Introduce 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moieties via Suzuki-Miyaura coupling. These derivatives show enhanced reactivity in cross-coupling reactions for probe development .

- Morpholine additions : Improve solubility and modulate receptor affinity. For example, morpholine-substituted analogs exhibit improved selectivity for kinase targets in autoradiography studies .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-response assays : Quantify IC₅₀ values across multiple cell lines to identify context-dependent effects (e.g., antimicrobial vs. anticancer activity) .

- Mechanistic profiling : Compare DNA intercalation (via fluorescence quenching) and enzyme inhibition (e.g., β-lactamase assays) to clarify primary modes of action .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.